molecular formula C19H29N5O4 B2756527 8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 876891-86-0

8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2756527
CAS No.: 876891-86-0
M. Wt: 391.472
InChI Key: LRUQFQONRGTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the following steps:

    Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the cyclohexylamino group: This step involves the reaction of the purine core with cyclohexylamine under controlled conditions.

    Attachment of the hydroxypropyl group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction.

    Addition of the prop-2-en-1-yloxy group: This final step involves the reaction of the intermediate compound with prop-2-en-1-ol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the double bond in the prop-2-en-1-yloxy group, converting it to a single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxypropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(dimethylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-pyrido[2,3-b][1,5]oxazocin-6-one

Uniqueness

The unique combination of functional groups in 8-(cyclohexylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione provides it with distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(cyclohexylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4/c1-4-10-28-12-14(25)11-24-15-16(22(2)19(27)23(3)17(15)26)21-18(24)20-13-8-6-5-7-9-13/h4,13-14,25H,1,5-12H2,2-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUQFQONRGTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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